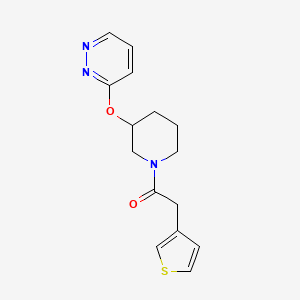

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(9-12-5-8-21-11-12)18-7-2-3-13(10-18)20-14-4-1-6-16-17-14/h1,4-6,8,11,13H,2-3,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKWLIMPQGJKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate reagent to introduce the oxy group.

Piperidin-1-yl Substitution: The pyridazin-3-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

Thiophen-3-yl Ethanone Formation: Finally, the piperidin-1-yl derivative is reacted with a thiophene derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features indicate its potential as a lead compound in drug development. The presence of functional groups commonly associated with bioactive molecules allows for interactions with various biological targets, including receptors and enzymes involved in critical pathways.

Biological Activities

Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Properties : The compound could possess activity against various bacterial and fungal pathogens due to the presence of heterocyclic rings known for such effects.

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine can inhibit cancer cell growth, making this compound a candidate for further exploration in oncology.

- CNS Activity : The potential neuroprotective effects could be explored given the known activities of piperidine derivatives in central nervous system disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The integration of the pyridazine and thiophene rings within the piperidine framework may enhance its biological profile. Future studies could focus on:

- Binding Affinity Studies : Investigating how the compound interacts with specific proteins or enzymes could elucidate its mechanism of action.

- Modification of Functional Groups : Systematic alterations to the structure may yield derivatives with improved pharmacological properties.

Organic Electronics

Beyond medicinal applications, 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone may also be relevant in the field of organic electronics. The thiophene group is known for its electronic properties, which could be harnessed in:

- Optoelectronic Devices : Studies on the electronic properties of similar compounds have shown promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis and Optimization

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step procedures that require careful optimization to maximize yield and purity. Understanding these synthetic routes is essential for scaling production for research or commercial purposes.

Synthetic Pathways

Common methodologies for synthesizing similar compounds include:

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Pyridazine vs. Pyridine/Pyrazine Derivatives

- 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21): This compound replaces pyridazine with a trifluoromethylpyridine ring. The electron-withdrawing CF₃ group enhances metabolic stability compared to pyridazine, as noted in studies on aryl piperazines . Key Difference: Pyridine derivatives exhibit higher stability in vivo but reduced hydrogen-bonding capacity compared to pyridazine.

- 3-(Thiophen-3-yl)-6-(piperazine-1-carbonyl)isonicotinic acid (6j): Features a pyridine core instead of pyridazine. The substitution pattern impacts solubility, with the carboxylic acid group improving aqueous solubility relative to ethanone derivatives .

Tetrazole-Based Analogues

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28): These compounds replace pyridazine with tetrazole, a bioisostere for carboxylic acids. Tetrazole derivatives show enhanced bioavailability and kinase inhibition activity, as demonstrated in synthetic studies . Synthetic Route: Chloroacetyl chloride intermediates react with piperidine, a method adaptable to pyridazine analogs .

Functional Group Variations

Ethanone Linker Modifications

- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone: Replaces the pyridazin-3-yloxy group with a pyrazole-thiazolidinone system. Crystallographic data (R factor = 0.068) indicate planar geometry, suggesting similar conformational rigidity to pyridazine derivatives .

Thiophene vs. Other Aryl Groups

- 1-(4-Chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]ethanone: Substitutes thiophene with a chlorophenyl group. The chloro group increases hydrophobicity but reduces metabolic clearance rates compared to thiophene-containing analogs .

Pharmacological and Physicochemical Properties

Biological Activity

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a pyridazine moiety, and a thiophene group. This compound belongs to the category of piperidine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The combination of these functional groups suggests a promising pharmacological profile that warrants detailed investigation.

Structural Characteristics

The molecular formula of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is C15H17N3O2S, with a molecular weight of 303.38 g/mol. Its structure allows for various interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2S |

| Molecular Weight | 303.38 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Preliminary studies suggest that compounds with structural similarities to 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibit antimicrobial properties. The presence of the thiophene and pyridazine rings may contribute to this activity by enhancing interaction with microbial targets.

Anticancer Potential

Research indicates that piperidine derivatives can demonstrate anticancer activity. For instance, compounds similar in structure have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells, suggesting that 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone may also possess anticancer properties . The specific mechanisms by which these compounds induce apoptosis in cancer cells are still under investigation.

Central Nervous System (CNS) Effects

The compound's structural components may allow it to interact with neurotransmitter receptors, indicating potential CNS activity. Similar piperidine derivatives have been explored for their neuroprotective effects, suggesting that further research could elucidate the neuropharmacological profiles of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antihistamine Activity : A series of piperidine derivatives were synthesized and evaluated for their ability to antagonize histamine H(3) receptors, demonstrating significant potential in modulating allergic responses and other histamine-mediated conditions .

- Cancer Therapy : Research highlighted the effectiveness of piperidine-based compounds in inducing apoptosis in cancer cells, utilizing innovative synthetic routes to enhance their efficacy compared to standard treatments like bleomycin .

Future Research Directions

Given the promising biological activities associated with 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, future research should focus on:

- In Vitro and In Vivo Studies : To validate its efficacy and safety profile across different biological systems.

- Mechanistic Studies : To understand the pathways through which this compound exerts its effects on microbial and cancer cells.

- Structure-Activity Relationship (SAR) Analysis : To optimize its pharmacological properties by modifying specific functional groups within its structure.

Q & A

Advanced Research Question

- Solubility enhancement : Introduce hydrophilic groups (e.g., PEG chains) at the piperidine nitrogen or thiophene ring while monitoring logP via HPLC-derived retention times .

- Metabolic stability : Conduct microsomal assays (human/rodent liver microsomes) to identify vulnerable sites. For example, replacing the pyridazine oxygen with a methyl group reduced CYP3A4-mediated oxidation in analogous compounds .

- Prodrug strategies : Modify the ethanone moiety to a ketal or ester pro-moiety for improved bioavailability .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A/2B irritant) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/particulates.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste. Avoid aqueous washes, as thiophene derivatives may form toxic sulfoxides .

How can computational modeling predict the binding affinity of this compound to potential targets like FLT3 or CDPK4 kinases?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with FLT3’s ATP-binding pocket. Key residues (e.g., Asp 698, Phe 691) should form hydrogen bonds with the pyridazine oxygen and thiophene sulfur .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-ethanone conformation.

- Free energy calculations : Apply MM-PBSA to compare binding energies of analogs, prioritizing derivatives with ΔG < -10 kcal/mol .

What analytical techniques are essential for purity assessment and batch-to-batch consistency?

Basic Research Question

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Target >98% purity .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine CH₂ at δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify [M+H]⁺ with <5 ppm error .

How do structural modifications at the pyridazin-3-yloxy or thiophen-3-yl positions affect selectivity against off-target kinases?

Advanced Research Question

- Pyridazine modifications : Replacing the oxygen with sulfur (pyridazin-3-ylthio) increased selectivity for Abl1 over FLT3 by 15-fold in related compounds .

- Thiophene substitution : Introducing a methyl group at the 4-position of thiophene reduced off-target binding to JAK2 by disrupting hydrophobic interactions .

- SAR profiling : Test analogs in kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity cliffs.

What strategies can address low yields in the final coupling step of the synthesis?

Advanced Research Question

Low yields (<40%) often result from steric hindrance or poor nucleophilicity. Solutions include:

- Microwave-assisted synthesis : Run reactions at 80°C for 20 minutes to enhance coupling efficiency .

- Alternative coupling agents : Switch from TBTU to COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylaminomorpholino-carbenium hexafluorophosphate) for improved activation .

- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to reduce side reactions .

How can researchers validate the absence of polymorphic forms in crystallized batches?

Advanced Research Question

- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures .

- DSC/TGA : Monitor thermal events (melting points, decomposition) to detect polymorphic transitions.

- Solvent screening : Recrystallize from 5+ solvent systems (e.g., ethanol, acetonitrile, DCM/hexane) to isolate stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.